molecular formula C15H21N5O4Si B12934568 2-[(Trimethylsilyl)ethynyl]adenosine CAS No. 90596-72-8

2-[(Trimethylsilyl)ethynyl]adenosine

Cat. No.: B12934568
CAS No.: 90596-72-8
M. Wt: 363.44 g/mol
InChI Key: ISLAAMYRBLPSNB-PMXXHBEXSA-N
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Description

2-[(Trimethylsilyl)ethynyl]adenosine is a synthetic nucleoside analog designed for advanced biochemical and pharmacological research. This compound is of significant interest in the field of purinergic signaling, primarily due to its potential application as a chemical precursor and probe for studying adenosine receptors (ARs). The ethynyl modification at the 2-position is a recognized strategy for developing potent and selective ligands for AR subtypes, particularly the human A3 adenosine receptor, a target for therapeutic interventions in conditions like ischemia, inflammation, and cancer . The trimethylsilyl-protected alkyne group serves as a versatile chemical handle, allowing for further synthetic manipulation through click chemistry or other coupling reactions. This facilitates the creation of functionalized congeners for bioconjugation or the synthesis of complex molecular probes . Researchers can utilize this compound to investigate nucleotide-mediated processes; for instance, its triphosphate form could act as a substrate or inhibitor for viral RNA polymerases, similar to the mechanism described for related ethynyl-modified nucleosides in dengue virus research . Furthermore, such modified adenosine triphosphates are valuable as chemical reporters for studying post-translational modifications like protein AMPylation . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90596-72-8

Molecular Formula

C15H21N5O4Si

Molecular Weight

363.44 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-amino-2-(2-trimethylsilylethynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C15H21N5O4Si/c1-25(2,3)5-4-9-18-13(16)10-14(19-9)20(7-17-10)15-12(23)11(22)8(6-21)24-15/h7-8,11-12,15,21-23H,6H2,1-3H3,(H2,16,18,19)/t8-,11-,12-,15-/m1/s1

InChI Key

ISLAAMYRBLPSNB-PMXXHBEXSA-N

Isomeric SMILES

C[Si](C)(C)C#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N

Canonical SMILES

C[Si](C)(C)C#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Origin of Product

United States

Chemical Transformations and Derivatization of 2 Trimethylsilyl Ethynyl Adenosine

Desilylation Reactions for Terminal Ethynyl (B1212043) Group Generation

The trimethylsilyl (B98337) group on 2-[(trimethylsilyl)ethynyl]adenosine is a commonly used protecting group for the terminal alkyne. Its removal, or desilylation, is a critical step to unmask the reactive terminal ethynyl group. This process is typically achieved under mild conditions that preserve the integrity of the sensitive adenosine (B11128) nucleoside structure. The choice of desilylation agent is crucial to ensure high yields and avoid unwanted side reactions.

The conversion of this compound to 2-ethynyladenosine (2-EA) is a straightforward and efficient desilylation reaction. nih.gov A common method involves treating the silylated precursor with a mild base. For instance, the use of potassium carbonate (K₂CO₃) in methanol (B129727) has been reported to effectively cleave the silicon-carbon bond, yielding the desired 2-ethynyladenosine. nih.gov This reaction is often the final step after a Sonogashira cross-coupling reaction between 2-iodoadenosine (B13990) and (trimethylsilyl)acetylene to construct the carbon-carbon bond at the 2-position of the adenine (B156593) ring. nih.gov The successful synthesis via this method resulted in a 48% yield for 2-ethynyladenosine. nih.gov

Table 1: Synthesis of 2-Ethynyladenosine

Starting Material Key Reagents Product Reported Yield

Subsequent Functionalization via Bioorthogonal Click Chemistry

Once the terminal ethynyl group of 2-ethynyladenosine is exposed, it becomes a versatile handle for further modification using bioorthogonal chemistry. nih.gov These reactions are characterized by their high selectivity, efficiency, and compatibility with biological systems, meaning they can proceed in aqueous environments without interfering with native biochemical processes. nih.govnih.gov The alkyne group is a key functional group for one of the most prominent bioorthogonal reactions: the click chemistry cycloaddition. rsc.orgspringernature.com

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a flagship reaction in click chemistry. nih.govrsc.org It involves the reaction between a terminal alkyne, such as the one on 2-ethynyladenosine, and an azide-containing molecule to form a stable 1,2,3-triazole ring. nih.gov This reaction is known for its reliability, high yield, and rapid kinetics. nih.gov The process is catalyzed by copper(I), which can be generated in situ from copper(II) sulfate (B86663) (CuSO₄) using a reducing agent like sodium ascorbate. jenabioscience.com This reaction allows for the covalent and specific linkage of 2-ethynyladenosine to a wide array of molecules bearing an azide (B81097) functional group. nih.gov

A primary application of the CuAAC reaction with 2-ethynyladenosine is its conjugation to reporter tags, such as biotin (B1667282) or fluorescent dyes. jenabioscience.com By reacting 2-ethynyladenosine with an azide-modified biotin or a fluorescent molecule, researchers can create molecular probes. jenabioscience.com Once 2-ethynyladenosine is metabolically incorporated into cellular biomolecules like RNA, these probes allow for their detection, visualization, and isolation. jenabioscience.comresearchgate.net For example, ethynyl-functionalized RNA can be detected by conjugating it to a biotin azide for subsequent purification or to a fluorescent azide for microscopic imaging. jenabioscience.com

Table 2: Applications of 2-Ethynyladenosine in Bioorthogonal Labeling

Labeled Biomolecule Bioorthogonal Reaction Tag Application
Ethynyl-functionalized RNA CuAAC Biotin-Azide Purification and enrichment jenabioscience.com

Phosphorylation to Nucleotide Analogues

To be utilized by cellular enzymes such as polymerases, the nucleoside analogue 2-ethynyladenosine must be converted into its corresponding nucleotide form, specifically the 5'-triphosphate. nih.govrsc.org This enzymatic requirement necessitates a chemical phosphorylation process to add the triphosphate group to the 5' hydroxyl of the ribose sugar. nih.gov

The synthesis of 2-ethynyladenosine-5'-triphosphate (2eATP or rEATP) is typically achieved through a standard triphosphorylation procedure starting from 2-ethynyladenosine. nih.govrsc.org This process converts the nucleoside into a nucleotide analogue that can be recognized by cellular machinery. rsc.orgjenabioscience.com The resulting 2eATP is a valuable tool, serving as a non-radioactive chemical reporter for studying post-translational modifications like protein AMPylation and for the enzymatic synthesis of modified RNA by polymerases. nih.govrsc.org The synthesis of 2eATP from 2-ethynyladenosine has been reported with yields ranging from 22% to 44%. nih.gov This modified ATP analogue can be incorporated into RNA, which can then be processed via CuAAC for various applications, including crosslinking to other biomolecules or introducing fluorescent or biotin tags. jenabioscience.com

Table 3: Chemical Compounds Mentioned

Compound Name Abbreviation
This compound TMS-2-ethynyladenosine
2-Ethynyladenosine 2-EA, rEA
2-Ethynyladenosine-5'-Triphosphate 2eATP, rEATP
Copper(II) Sulfate CuSO₄
Potassium Carbonate K₂CO₃
Sodium Ascorbate -
(Trimethylsilyl)acetylene TMS-acetylene

Further Derivatization of the Adenosine Moiety for Structure-Activity Relationship Studies

To explore and optimize the biological activity of 2-alkynyladenosine analogues, extensive derivatization has been carried out on the adenosine moiety itself. These modifications, targeting the purine (B94841) base and the ribose sugar, are crucial for defining the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds for various adenosine receptor (AR) subtypes.

Purine Ring Modifications

The purine core of the adenosine molecule offers several positions for chemical modification, with the C8, N6, and N9 positions being primary targets for SAR studies.

C8-Position Substitutions: The introduction of substituents at the C8-position has proven to be a highly effective strategy for modulating receptor affinity and function. In general, placing aromatic moieties at the 8-position significantly increases activity compared to unsubstituted compounds. acs.orgnih.gov For instance, the introduction of a hydrophobic heteroaromatic ring at the C8-position of adenosine analogues can convert A2A receptor agonists into potent antagonists. nih.govnih.govresearchgate.net This is because the C8 aromatic ring is thought to bind tightly into a subpocket of the receptor, preventing the conformational changes required for activation. nih.govresearchgate.net Preferred substituents for enhancing A2B receptor antagonism include 2-furyl and 3-fluorophenyl groups. acs.orgnih.gov In contrast, for the A3 receptor, substitution at the C8 position with alkynyl chains can improve affinity, leading to enhanced A3 selectivity. nih.gov

N6-Position Substitutions: The N6-amino group is a key site for establishing receptor selectivity. The introduction of a small alkyl group, specifically a methyl group, onto the N6-position of 2-alkynyladenosines dramatically increases affinity for the human A3 receptor while decreasing affinity for other subtypes. acs.orgnih.gov This modification results in a significant boost in A3 selectivity. For example, 2-phenylethynyl-N6-methyladenosine displays an A3 receptor affinity in the low nanomolar range, with approximately 500-fold selectivity over the A1 receptor and 2500-fold selectivity over the A2A receptor. acs.orgnih.gov Similarly, introducing an N6-methoxy group in conjunction with a 2-alkynyl substitution also yields compounds with very high affinity and selectivity for the A3 subtype. nih.govacs.org

N9-Position Substitutions: While the ribose sugar is typically attached at the N9-position, studies on related adenine derivatives (where the ribose is replaced by an alkyl group) highlight the importance of this position. The introduction of a methyl group at N9 in 2-alkynyl-8-aryladenines was found to be favorable for A2B receptor antagonism. acs.orgresearchgate.net Further studies showed that incorporating a benzamide (B126) moiety via a three-carbon linker at the N9-position is important for both A2B antagonistic activity and selectivity. nih.gov

Table 1: Summary of Structure-Activity Relationships at the Purine Moiety

PositionSubstituent TypeEffect on Receptor Activity/Selectivity
C8 Aromatic / Heteroaromatic Rings (e.g., 2-furyl, 3-fluorophenyl)Converts A2A agonists to antagonists; increases A2B antagonistic activity. acs.orgnih.govnih.gov
C8 Alkynyl ChainsImproves affinity and selectivity for the A3 receptor. nih.gov
N6 Methyl GroupIncreases affinity and selectivity for the A3 receptor. acs.orgnih.gov
N6 Methoxy GroupHigh affinity and selectivity for the A3 receptor. nih.govacs.org
N9 Methyl GroupFavorable for A2B receptor antagonism. acs.orgnih.gov
N9 Benzamide MoietyImportant for A2B antagonistic activity and selectivity. nih.gov

Ribose Moiety Modifications

Modifications to the ribose sugar, particularly at the C4' and C5' positions, are critical for influencing agonist/antagonist behavior and potency.

C4' and C5'-Position Substitutions: The substituent at the 5'-position of the ribose ring plays a vital role, especially for A2B receptor activity. The presence of a 5'-N-ethylcarboxamido group is a key feature in some of the most potent A2B receptor agonists. acs.org Functional assays have also revealed that an alkylcarboxamido group at the 4'-position appears to be essential for achieving full agonism at the A3 receptor subtype. nih.govacs.org For instance, N6-methoxy-2-p-acetylphenylethynylMECA, which contains an N-methylcarboxamido group at the 4'-position, is one of the most potent and selective A3 agonists reported. nih.govacs.org

Table 2: Summary of Structure-Activity Relationships at the Ribose Moiety

PositionSubstituent TypeEffect on Receptor Activity/Selectivity
C5' N-Ethylcarboxamido GroupImportant for high potency at the A2B receptor. acs.orgnih.gov
C4' Alkylcarboxamido GroupEssential for full agonism at the A3 receptor. nih.govacs.org

Applications of 2 Trimethylsilyl Ethynyl Adenosine and Its Derivatives in Mechanistic Chemical Biology and Biochemistry

Probing RNA Synthesis and Metabolismjenabioscience.comnih.gov

Modified nucleosides that can be metabolically incorporated into cellular RNA and subsequently detected provide powerful means to study RNA dynamics. scispace.com The adenosine (B11128) analog, 2-ethynyladenosine (2-EA), is a cell-permeable compound used to track RNA synthesis and processing. jenabioscience.comscispace.com Its alkyne handle allows for covalent ligation to reporter molecules, such as fluorescent dyes or biotin (B1667282), via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". nih.govresearchgate.net

A critical post-transcriptional modification of eukaryotic mRNA is the addition of a poly(A) tail, which influences mRNA stability, export from the nucleus, and translation efficiency. jenabioscience.com Traditional methods for analyzing poly(A) tails cannot distinguish between pre-existing and newly synthesized tails. jenabioscience.com 2-Ethynyladenosine (2-EA) has been developed to specifically label and monitor the synthesis of new poly(A) tails in living cells. jenabioscience.comjenabioscience.com

To selectively label poly(A) tails, transcription can be inhibited using drugs like actinomycin (B1170597) D. researchgate.net In the absence of new transcription, the incorporation of 2-EA is directed primarily by poly(A) polymerases (PAPs) that add nucleotides to the 3' end of existing RNAs. researchgate.net The successful incorporation of 2-EA into poly(A) tails has been confirmed by experiments where total cellular RNA labeled with 2-EA is treated with RNase H in the presence of an oligo(dT) primer; this treatment specifically degrades the poly(A) tail, leading to a loss of the 2-EA-derived signal. nih.gov This methodology allows researchers to identify specific mRNAs that undergo polyadenylation in response to cellular signals or during developmental processes. researchgate.netnih.gov

For 2-EA to be an effective reporter, it must be accepted as a substrate by the relevant cellular machinery. Research has demonstrated that 2-EA, once converted to its triphosphate form (2eATP) within the cell, is incorporated into RNA by multiple enzymes. jenabioscience.com It is a substrate for all three major eukaryotic RNA polymerases (Pol I, Pol II, and Pol III) during transcription. jenabioscience.comjenabioscience.com This allows for the labeling of a wide range of nascent RNA transcripts, including ribosomal RNA (rRNA), messenger RNA (mRNA), and small non-coding RNAs. jenabioscience.comnih.gov

Crucially, 2eATP is also an efficient substrate for poly(A) polymerase (PAP). jenabioscience.comnih.gov This dual substrate capability means that 2-EA can be incorporated into the body of an RNA transcript during its synthesis and also added to its 3' end during polyadenylation. researchgate.netnih.gov In vitro transcription studies have shown that while 2eATP is generally well-tolerated, bulkier 2-substituted ATP derivatives can sometimes result in truncated products with certain polymerases, such as T7 RNA polymerase. nih.govresearchgate.net However, it is effectively used for creating long, modified 3'-poly(A) tails by poly(A) polymerase. nih.gov

Table 1: Enzymatic Incorporation of 2-Ethynyladenosine Derivatives

Derivative Incorporating Enzyme(s) Biological Process Labeled
2-Ethynyladenosine (2-EA) RNA Polymerase I, II, III jenabioscience.comjenabioscience.com De novo RNA synthesis (transcription)
2-Ethynyl-ATP (2eATP) Poly(A) Polymerase (PAP) jenabioscience.comnih.gov Post-transcriptional polyadenylation

The ability to label newly synthesized RNA with 2-EA opens the door to a detailed analysis of nascent transcriptomes. nih.govnih.gov Nascent transcription assays provide a snapshot of polymerase activity before RNA maturation is complete, offering insights into the regulation of gene expression. nih.govumich.edu After labeling cellular RNA with 2-EA, the alkyne-modified transcripts can be conjugated to a biotin-azide molecule. nih.gov This allows for the selective capture and enrichment of the nascent RNA population using streptavidin-coated beads. researchgate.netnih.gov

These enriched RNA samples can then be analyzed by next-generation sequencing, a technique sometimes referred to as a "poly(A) trap". nih.gov This approach enables the global profiling of transcripts that are actively being polyadenylated in response to specific stimuli, providing a powerful method for understanding dynamic gene regulation. researchgate.netnih.gov This technique helps to identify not only protein-coding genes but also unstable, non-coding RNAs like enhancer-associated RNAs (eRNAs). nih.govnih.gov

Chemical Reporters for Protein Modificationnih.govnih.gov

Beyond RNA, adenosine derivatives are also central to post-translational modifications (PTMs) that regulate protein function. nih.gov One such modification is AMPylation (also called adenylylation), where an adenosine monophosphate (AMP) group is covalently attached to a protein, typically on a serine, threonine, or tyrosine residue. nih.govnih.gov

Protein AMPylation is an important PTM involved in cellular signaling and pathogenesis. nih.govnih.gov For instance, the bacterial effector protein VopS, from Vibrio parahaemolyticus, uses AMPylation to modify and inactivate host Rho GTPases, disrupting the cytoskeleton and leading to cell death. nih.gov Studying such processes requires tools to detect this specific modification. 2-ethynyl-adenosine-5'-triphosphate (2eATP) was synthesized to serve as a chemical reporter for protein AMPylation. nih.gov It acts as a non-radioactive analog of ATP, the natural donor of the AMP group. nih.gov When an AMPylating enzyme like VopS uses 2eATP instead of ATP, it transfers a 2-ethynyl-AMP moiety onto the target protein. The incorporated alkyne then serves as a chemical handle for downstream detection and analysis. nih.gov

The utility of 2eATP stems from its acceptance as a substrate by enzymes that naturally use ATP. youtube.comnih.gov An enzyme's active site is the region that binds the substrate and facilitates the chemical reaction. youtube.com The structural similarity of 2eATP to ATP allows it to fit into the active site of AMPylating enzymes. nih.govnih.gov Once the 2-ethynyl-AMP group is attached to a target protein, the alkyne can be "clicked" to a variety of reporter tags. For example, conjugation with a fluorescent azide (B81097) allows for visualization of AMPylated proteins in gels, while conjugation with biotin-azide enables their affinity purification and subsequent identification by mass spectrometry. nih.gov This chemical reporter strategy provides a powerful and versatile method for identifying the substrates of AMPylating enzymes and studying the dynamics of this important PTM. nih.govnih.gov

Table 2: Research Findings on 2-EA and 2eATP Applications

Application Area Key Finding Technique Used Reference(s)
RNA Metabolism 2-EA selectively labels newly synthesized poly(A) tails in cells. Metabolic labeling, RNase H digestion, Click chemistry researchgate.netnih.gov
RNA Metabolism 2eATP is a substrate for RNA Pol I, II, III and Poly(A) Polymerase. In vitro and in vivo incorporation assays jenabioscience.comjenabioscience.comnih.gov
Protein Modification 2eATP is a chemical reporter for protein AMPylation by enzymes like VopS. In vitro enzymatic assay, Click chemistry, SDS-PAGE nih.gov
Protein Modification Alkyne-labeled proteins can be detected with fluorescent or biotin tags. Bioorthogonal ligation, Western blotting, Affinity purification nih.gov

Studies of Enzyme-Substrate Interactions

The adenosine core of 2-[(Trimethylsilyl)ethynyl]adenosine and its derivatives allows them to interact with a variety of enzymes that recognize adenosine or its nucleotides. The 2-alkynyl substitution provides a unique steric and electronic profile that can be exploited to study the active sites and catalytic mechanisms of these enzymes.

Adenosine deaminases are enzymes that catalyze the deamination of adenosine to inosine. A particular class, adenosine deaminases acting on RNA (ADARs), is responsible for site-selective adenosine-to-inosine editing in RNA, a critical post-transcriptional modification. nih.gov The introduction of substituents on the adenosine base, such as at the C2 position, can significantly alter the interaction with these enzymes.

Studies on ADARs with various substrate analogues have revealed key features of their active sites. For instance, while ADAR2 can tolerate some modifications, such as the substitution of adenosine with 2,6-diaminopurine (B158960) ribonucleoside, it is not a substrate for the enzyme. This suggests that ADAR2 employs a base recognition strategy distinct from that of adenosine deaminase (ADA), which acts on free nucleosides. nih.gov The interaction with the N7 position of the purine (B94841) ring is crucial for some deaminases, but less so for others, indicating mechanistic differences even within the ADAR family. nih.gov For example, ADAR1 shows a greater dependence on the N7 position than ADAR2. nih.gov

Furthermore, modifications at the N6 position, such as N6-methyladenosine, result in a significantly slower rate of deamination by ADAR2, highlighting the sensitivity of the enzyme's active site to steric bulk around the exocyclic amine where catalysis occurs. nih.gov While direct studies on the interaction of this compound with nucleoside deaminases are not extensively detailed, the known sensitivity of these enzymes to substitutions at and around the C2 position suggests that such analogues would serve as valuable tools for probing the steric and electronic requirements of the enzyme's active site. nih.govmdpi.com The resistance of certain adenosine analogues to deamination is a critical factor in their clinical utility, preventing rapid metabolic breakdown. mdpi.com

Ribonucleotide reductase (RNR) is an essential enzyme in all living organisms that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. mdpi.comwikipedia.org This process is the rate-limiting step in the synthesis of dNTPs, making RNR a prime target for cancer therapeutics. mdpi.com Many RNR inhibitors are nucleoside analogues that, once phosphorylated within the cell, interfere with the enzyme's complex catalytic mechanism. mdpi.comnih.gov

Ligand-Receptor Binding and Agonist/Antagonist Studies

The adenosine scaffold is a well-established pharmacophore for interacting with adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors involved in numerous physiological processes. nih.gov The introduction of an alkynyl group at the C2 position has been a fruitful strategy for developing potent and selective ligands for these receptors.

Derivatives of 2-alkynyladenosine have been extensively studied for their binding affinity at various adenosine receptor subtypes. The A2A and A2B receptors, in particular, are important drug targets. nih.gov The affinity of these compounds is highly dependent on the nature of the substituent at the C2 position and other modifications on the adenosine core.

Research has shown that 2-alkynyl derivatives of adenosine-5'-N-ethyluronamide (NECA) exhibit high affinity for the A2A receptor. ebi.ac.uk For example, (E)-2-hexenylNECA shows a Ki value of 1.6 nM for the A2A receptor. ebi.ac.uk The corresponding alkynyl derivative also maintains high affinity, while saturation of the side chain to an alkyl group markedly reduces it. ebi.ac.uk This highlights the importance of the unsaturated character of the C2 substituent for A2A receptor binding.

For the A2B receptor, a series of 2-alkynyl-8-aryladenine derivatives were developed as antagonists. One potent compound from this series displayed an IC50 of 0.017 µM in an assay measuring the inhibition of glucose production, a process mediated by the A2B receptor. nih.gov The affinity of ligands can be dramatically different between the A2A and A2B subtypes, despite their binding sites being nearly identical, with the extracellular loop 2 being a key determinant of high (A2A) or low (A2B) affinity for adenosine. nih.govnih.gov

Binding Affinity of Selected 2-Substituted Adenosine Derivatives at Adenosine Receptors
CompoundTarget ReceptorAffinity (Ki or IC50, nM)Reference
(E)-2-HexenylNECAA2A1.6 (Ki) ebi.ac.uk
(E)-2-(Phenylpentenyl)NECAA2A3.5 (Ki) ebi.ac.uk
2-[2-(l-Naphthyl)ethyloxy]adenosineA2A3.8 (Ki) nih.gov
2-(3-Chlorobenzyl)oxyadenosineA372 (Ki) nih.gov
2-Alkynyl-8-aryladenine derivative (15f)A2B17 (IC50) nih.gov

Structure-activity relationship (SAR) studies have been crucial in optimizing the affinity and selectivity of 2-alkynyladenosine derivatives for specific adenosine receptor subtypes. These investigations have revealed several key structural features that govern ligand binding.

For A2A receptor agonists based on the NECA scaffold, the geometry of the C2 substituent is critical. Partial reduction of a 2-alkynyl group to an (E)-alkenyl group maintains high affinity at A2A receptors while significantly increasing the selectivity against A1 receptors. The corresponding (Z)-isomers are less potent and selective. ebi.ac.uk This demonstrates that the specific orientation of the substituent in the receptor's binding pocket is a key determinant of activity. Furthermore, the 5'-ethylcarboxamido group is known to be critical for high A2A affinity. ebi.ac.uk

In the development of A2B receptor antagonists, SAR studies on 2-alkynyl-8-aryladenine derivatives showed that a three-carbon linker, constrained within a benzene (B151609) ring and connecting the adenine (B156593) core to an amide moiety at the N9 position, was important for both antagonistic activity and selectivity. nih.gov

For A3 receptor ligands, SAR studies of 2,8-disubstituted nucleosides revealed that modifying the C8 position is a key strategy for modulating receptor activity. nih.gov While the primary focus was on the C8 position, these studies underscore the principle that dual modification at both the C2 and C8 positions allows for fine-tuning of ligand properties. nih.gov

Development of Molecular Probes for Investigating Biological Systems

The development of molecular probes is essential for studying the structure, function, and localization of biological targets like receptors and enzymes. nih.govnih.gov The ethynyl (B1212043) group present in this compound and its deprotected form, 2-ethynyladenosine, makes these compounds ideal precursors for creating such probes.

The terminal alkyne functionality is a bioorthogonal handle that can be used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a type of "click chemistry." jenabioscience.com This reaction allows for the efficient and specific covalent attachment of a reporter molecule, such as a fluorescent dye (e.g., fluorescein) or an affinity tag (e.g., biotin), to the adenosine scaffold. jenabioscience.comnih.gov

For example, cell-permeable 2-ethynyladenosine (2-EA) can be metabolically incorporated into nascent RNA transcripts by RNA polymerases. The resulting alkyne-functionalized RNA can then be tagged with a fluorescent azide for imaging or a biotin azide for purification and subsequent analysis. jenabioscience.com Similarly, 2-ethynyl-ATP (2-EATP) can be used by enzymes like poly(A) polymerase for the in vitro modification of RNA. jenabioscience.com

These probes, derived from 2-alkynyladenosines, are invaluable for a range of applications, including:

Visualizing the localization of adenosine receptors in cells and tissues. nih.gov

Quantifying receptor density through radiolabeled ligands. nih.gov

Studying ligand-receptor binding kinetics.

Identifying and isolating binding partners of adenosine-recognizing enzymes.

Tracking the synthesis and fate of nucleic acids within cells. jenabioscience.com

The ability to attach various functional tags to the adenosine core via the 2-ethynyl group provides a versatile platform for designing customized molecular probes to investigate complex biological systems. nih.govnih.gov

Design of Environmentally Sensitive Fluorescent Nucleosides

The development of fluorescent nucleoside analogs that report on their local microenvironment is a significant area of research, enabling the study of nucleic acid structure, dynamics, and interactions. nih.gov Derivatives of 2-ethynyladenosine have been instrumental in the creation of such environmentally sensitive probes.

The modular nature of "click" chemistry, enabled by the ethynyl group, allows for the straightforward synthesis of a variety of fluorescent DNA and RNA probes. researchgate.netnih.gov By attaching different fluorophores to the 2-ethynyladenosine scaffold, researchers can create probes with a range of photophysical properties. researchgate.netnih.gov For instance, a modular approach has been used to prepare hybridization-sensitive fluorescent probes where a dye is "clicked" onto an artificial nucleoside substitute containing an alkyne group. researchgate.netnih.gov The fluorescence of these probes can be significantly enhanced upon hybridization to a target DNA or RNA sequence, a phenomenon known as a "light-up" effect. researchgate.netnih.gov This effect can be further amplified by incorporating a quencher molecule, such as 5-nitroindole (B16589), which suppresses the fluorescence of the probe in its single-stranded state. researchgate.netnih.gov

Table 1: Photophysical Properties of an Environmentally Sensitive Fluorescent Probe

Probe System Fluorescence Light-up Effect (vs. DNA target) Fluorescence Light-up Effect (vs. RNA target)
(S)-configured DNA anchor with cyanylated cyanine-styryl dye 9.2 Not Reported
Above system with 5-nitroindole as a quencher 20 15

Data sourced from Gebhard et al., 2022. researchgate.netnih.gov

This design strategy, which leverages the reactivity of the ethynyl group, allows for the creation of highly sensitive probes for detecting and imaging nucleic acids in biological systems. researchgate.netnih.gov

Functionalizing Nucleic Acids with Modified Nucleosides

The ability to introduce specific modifications into nucleic acids is crucial for studying their diverse roles in gene expression and regulation. nih.gov 2-Ethynyladenosine (2-EA) has proven to be a valuable tool for the metabolic labeling of RNA, allowing for its subsequent detection and analysis. jenabioscience.comresearchgate.net

2-EA is a cell-permeable nucleoside that can be taken up by cells and incorporated into nascent mRNA transcripts by RNA polymerases I, II, and III, as well as by poly(A) polymerase during polyadenylation. jenabioscience.comresearchgate.net Once incorporated, the ethynyl group serves as a bioorthogonal handle for "click" chemistry reactions. acs.org This allows for the attachment of various reporter molecules, such as biotin for affinity purification or fluorescent dyes for imaging. jenabioscience.comresearchgate.net This method has been successfully used to monitor de novo mRNA poly(A) tail synthesis in proliferating cells. jenabioscience.com

Research has demonstrated that 2-EA can be incorporated into the poly(A) tails of mRNA in cells. researchgate.net The resulting ethynyl-functionalized RNA can be specifically detected and distinguished from the bulk RNA population. researchgate.net Furthermore, studies have shown that the triphosphate form of 2-ethynyladenosine (2-EATP) can be used in in vitro transcription and polyadenylation reactions to generate RNA with modified 3'-poly(A) tails. nih.gov While bulkier 2-ethynyl-ATP derivatives may lead to truncated products in some polymerase reactions, they can still be used for site-specific incorporation of reactive modifications into RNA. nih.gov

The versatility of the ethynyl group also extends to the synthesis of other functionalized adenosine analogs. For example, a photo-clickable analog of adenosine has been synthesized by combining an 8-azidoadenosine (B559645) (a photoactive group) with a 2'-O-propargyl-ether (a click moiety). nih.gov This dual-functionalized nucleoside allows for both photo-crosslinking and click modification, providing a powerful tool for studying RNA-protein interactions and other biological processes.

Table 2: Applications of 2-Ethynyladenosine in Nucleic Acid Functionalization

Application Method Outcome
Monitoring mRNA poly(A) tail synthesis Metabolic labeling with 2-EA followed by click chemistry Detection of newly synthesized poly(A) tails
In vitro synthesis of modified RNA Enzymatic incorporation of 2-EATP Generation of RNA with ethynyl-functionalized poly(A) tails
Site-specific RNA labeling Incorporation of 2-EATP followed by click chemistry Attachment of fluorescent labels to specific sites in RNA

Data compiled from multiple sources. jenabioscience.comresearchgate.netnih.gov

These examples highlight the significant utility of this compound and its derivatives in the functionalization of nucleic acids for a wide range of biochemical and cell biology studies.

Materials Science Applications of Nucleoside Conjugates

The unique properties of nucleosides, including their ability to self-assemble through hydrogen bonding, have made them attractive building blocks for the construction of novel materials. The introduction of a reactive handle, such as the ethynyl group in this compound, expands the possibilities for creating functional materials with tailored properties.

Design of Hybrid Compounds for Porous Solids and Adsorbents

Porous materials, such as metal-organic frameworks (MOFs) and porous organic polymers (POPs), have garnered significant interest for their potential applications in gas storage, separation, and catalysis. nih.govresearchgate.net The incorporation of biological molecules, like nucleosides, into these frameworks can lead to the development of "bio-MOFs" with enhanced biocompatibility and functionality. nih.gov

While direct use of this compound in the synthesis of porous solids is an emerging area, the principles of MOF and POP design suggest its potential as a valuable building block. nih.govresearchgate.net Adenine-based MOFs have been constructed where the adenine base participates in the framework's structure. nih.gov In some designs, the Watson-Crick face of adenine remains accessible for further hydrogen bonding, allowing for the specific loading of complementary molecules like thymine (B56734) or single-stranded DNA. nih.gov

The ethynyl group of this compound offers a reactive site for post-synthetic modification of such porous materials. For instance, a pre-assembled adenosine-containing framework could be functionalized by "clicking" various molecules onto the ethynyl groups. This would allow for the tuning of the pore size and surface chemistry of the material, tailoring it for specific adsorbent applications.

Alternatively, this compound or its derivatives could be used as the organic linkers themselves in the synthesis of POPs. The self-assembly of these modified nucleosides could be directed by hydrogen bonding between the adenine bases, while the ethynyl groups could be polymerized or cross-linked to form a stable, porous network. nih.govresearchgate.net The resulting material would possess a high density of functional groups derived from the adenosine units, potentially leading to specific interactions with guest molecules.

Table 3: Potential Strategies for Utilizing this compound in Porous Materials

Strategy Description Potential Outcome
Post-synthetic modification of adenosine-based MOFs "Clicking" functional molecules onto the ethynyl groups of incorporated 2-ethynyladenosine. Tunable pore size and surface chemistry for specific adsorption.
Direct synthesis of Porous Organic Polymers (POPs) Self-assembly of 2-ethynyladenosine derivatives followed by polymerization of the ethynyl groups. Porous material with a high density of functional adenosine units.

This table represents conceptual strategies based on existing materials science principles. nih.govresearchgate.netnih.govnih.govresearchgate.net

The development of such nucleoside-based hybrid materials is a promising frontier in materials science, with potential applications ranging from targeted drug delivery to selective adsorption of biomolecules.

Analytical Methodologies for Characterization and Detection of 2 Trimethylsilyl Ethynyl Adenosine and Its Metabolites

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure and connectivity of 2-[(Trimethylsilyl)ethynyl]adenosine.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful technique for determining the molecular weight and confirming the elemental composition of this compound and its metabolites.

HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound. For this compound, the expected monoisotopic mass can be calculated and compared to the experimental value, typically with a mass accuracy of less than 5 ppm. This is a critical step in verifying the identity of the synthesized compound. rsc.org

Expected HRMS Data for this compound

Ion Formula Calculated m/z
[M+H]⁺C₁₅H₂₂N₅O₄Si⁺364.1486
[M+Na]⁺C₁₅H₂₁N₅O₄SiNa⁺386.1306

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly useful for analyzing the bioconjugates of 2-ethynyladenosine, the primary metabolite of interest derived from this compound. After metabolic incorporation of 2-ethynyladenosine into RNA, the alkyne handle can be used for "click" chemistry reactions to attach reporter tags, such as biotin (B1667282) or fluorescent dyes. researchgate.netjenabioscience.com

MALDI-TOF MS can be used to analyze the resulting modified RNA. nih.govresearchgate.net By digesting the RNA with specific ribonucleases, a mixture of oligonucleotides is generated. The mass of these fragments can be precisely measured by MALDI-TOF MS and compared to the expected masses of the modified and unmodified fragments. nih.govescholarship.org This allows for the confirmation of the modification's presence and can even help to identify the location of the incorporated 2-ethynyladenosine within the RNA sequence. The use of specific matrices, such as 2′,4′,6′-trihydroxyacetophenone (THAP), can enhance the detection of RNA-peptide or RNA-dye conjugates. nih.gov

Chromatographic Separation Techniques

Chromatographic methods are essential for the purification of this compound after its synthesis and for the analysis of the compound and its metabolites in complex biological mixtures.

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is a standard technique for both the purification and purity assessment of this compound and its derivatives. jenabioscience.com

For purification, preparative HPLC is often employed to isolate the target compound from unreacted starting materials and reaction byproducts. The choice of stationary phase (e.g., C18 for reverse-phase chromatography) and mobile phase (typically a gradient of acetonitrile (B52724) in water or a buffer) is optimized to achieve the best separation.

For analytical purposes, HPLC is used to determine the purity of the compound. A high-purity sample should exhibit a single major peak in the chromatogram. The retention time of the compound is a characteristic property under a specific set of HPLC conditions. Commercial suppliers of the related compound, 2-ethynyladenosine, often state a purity of ≥ 95% as determined by HPLC. jenabioscience.com

Typical HPLC Parameters for Analysis of Modified Nucleosides

Parameter Condition
Column Reverse-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or a buffer (e.g., 50 mM Triethylammonium acetate)
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient A linear gradient, for example, from 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV spectrophotometry at 260 nm

Gas Chromatography-Mass Spectrometry (GC-MS) for Trimethylsilyl (B98337) Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. For non-volatile molecules such as nucleosides, a derivatization step is essential to increase their volatility, making them amenable to GC analysis. nih.gov Trimethylsilylation (TMS) is a common derivatization method where active hydrogen atoms in functional groups like hydroxyl (-OH), amino (-NH2), and carboxyl (-COOH) are replaced by a trimethylsilyl group. researchgate.netresearchgate.net This process not only increases volatility but also enhances the thermal stability of the analyte. researchgate.net

The analysis of this compound and its potential metabolites by GC-MS would first involve a chemical derivatization step to convert the polar functional groups into their corresponding trimethylsilyl ethers and amines. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSA) are commonly employed for this purpose. researchgate.net The derivatization of this compound would likely occur at the hydroxyl groups of the ribose moiety and the amino group of the adenine (B156593) base.

Following derivatization, the sample is introduced into the gas chromatograph, where the different silylated compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and identification.

Detailed Research Findings

The fragmentation of TMS-derivatized nucleosides in the mass spectrometer follows predictable pathways. Common fragmentation patterns include the loss of methyl groups (CH₃), the TMS group itself, and cleavages within the ribose sugar and the nucleobase. The presence of the trimethylsilyl group often leads to characteristic ions, such as m/z 73, which corresponds to the trimethylsilyl cation [(CH₃)₃Si]⁺.

The table below summarizes the expected trimethylsilyl derivatives of adenosine (B11128), which serves as a model for understanding the potential derivatives of this compound. The addition of the (trimethylsilyl)ethynyl group at the C2 position would increase the molecular weight of each corresponding derivative.

Table 1: Potential Trimethylsilyl Derivatives of Adenosine

Derivative Name Number of TMS Groups Molecular Formula Molecular Weight ( g/mol )
Adenosine-3TMS 3 C₁₉H₃₇N₅O₄Si₃ 483.8

This table presents data for the related compound adenosine to illustrate the derivatization process.

The retention time of the derivatized compounds in the gas chromatograph is a critical parameter for their identification. The NIST WebBook provides retention index data for TMS derivatives of adenosine on different types of GC columns, which can be used as a reference point for method development for this compound.

Table 2: Gas Chromatography Data for Adenosine, 4TMS derivative

Column Type Active Phase Retention Index (I) Reference
Capillary HP-5MS 2625.8 Andriamaharavo, 2014 nist.gov
Packed SE-30 2654 Butts, 1970 nist.gov

This table presents data for the related compound adenosine to illustrate the chromatographic behavior.

The mass spectrum of the TMS derivatives provides the most definitive evidence for the structure of the analyte. The fragmentation pattern of silylated adenosine typically shows characteristic ions corresponding to the silylated base and sugar fragments. For this compound, additional fragmentation pathways involving the (trimethylsilyl)ethynyl substituent would be expected.

Table 3: Common Compound Names Mentioned

Compound Name
This compound
Adenosine
N-methyl-N-(trimethylsilyl)trifluoroacetamide
N,O-bis(trimethylsilyl)trifluoroacetamide
Adenosine-3TMS

Future Research Directions and Translational Perspectives

Exploration of Novel Bioconjugation Strategies

The ethynyl (B1212043) group, unmasked from its TMS-protected form, is a versatile functional group for bioconjugation, primarily through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". jenabioscience.comnih.gov Future work will likely focus on expanding the repertoire of conjugation reactions beyond standard CuAAC.

One promising direction is the development of copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This would circumvent the cellular toxicity associated with copper catalysts, enabling more robust applications in living systems. Research into designing novel cyclooctyne (B158145) partners that react efficiently and specifically with the 2-ethynyladenosine moiety in cellular environments is a key area of exploration.

Furthermore, exploring alternative ligation chemistries that utilize the terminal alkyne could lead to new labeling modalities. Metal-catalyzed coupling reactions, beyond CuAAC, could offer different kinetics and substrate specificities. springernature.com The development of enzyme-mediated ligation strategies, where an engineered enzyme specifically recognizes 2-ethynyladenosine-labeled RNA or DNA and attaches a probe, represents another innovative frontier. These advanced strategies would provide a more diverse toolkit for labeling and tracking adenosine-containing biomolecules in real-time.

Bioconjugation StrategyDescriptionPotential Advantage
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) A highly efficient "click" reaction that joins an alkyne (like 2-EA) with an azide-modified molecule (e.g., a fluorophore or biotin) using a copper(I) catalyst. jenabioscience.comnih.govHigh efficiency and specificity; well-established protocols. jenabioscience.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) A copper-free click reaction that utilizes a strained cyclooctyne to react with the alkyne. researchgate.netEliminates the need for toxic copper catalysts, making it more suitable for live-cell imaging. researchgate.net
Sonogashira Coupling A palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.Allows for the direct attachment of aromatic probes, potentially altering the photophysical properties of the label.
Enzyme-Mediated Ligation Use of an engineered ligase or polymerase to recognize the modified nucleoside and attach a reporter molecule.Offers high biological specificity and the potential for in-situ labeling within specific cellular compartments.

Rational Design of Next-Generation Chemical Probes

The development of chemical probes is crucial for studying the function and regulation of biological targets like adenosine (B11128) receptors (ARs). nih.gov Probes are designed to be highly specific and often contain a reporter group for detection or a reactive group for covalent binding. acs.org The adenosine scaffold of 2-[(Trimethylsilyl)ethynyl]adenosine makes it an excellent starting point for creating next-generation probes for ARs and other adenosine-binding proteins.

Rational design strategies often start with a known selective ligand for the target protein. acs.org By incorporating an ethynyl group, which serves as a "click" handle, researchers can easily attach various tags, such as fluorophores, biotin (B1667282) for affinity purification, or even photo-crosslinkers. acs.orgacs.org

Future designs will focus on creating affinity-based probes (AfBPs) that combine three key features: a high-affinity scaffold for the target, a reactive "warhead" for covalent binding, and a small, bioorthogonal handle (like the ethynyl group) for detection. acs.orgacs.org The covalent binding allows for more stringent purification and identification of target proteins and their binding partners. Designing probes where the linker length and attachment point of the ethynyl group are systematically varied will be crucial for optimizing affinity and selectivity for the four adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃). nih.govnih.gov

Probe Design PrincipleComponentFunction
High-Affinity Scaffold A molecule known to bind selectively to the target protein (e.g., a derivative of ZM241385 for the A₂A receptor). acs.orgProvides selectivity and directs the probe to the desired biological target. acs.org
Bioorthogonal Handle A small, reactive group like an alkyne. acs.orgacs.orgAllows for the attachment of reporter tags (fluorophores, biotin) via click chemistry for visualization or purification. acs.orgacs.org
Electrophilic Warhead A reactive group, such as a sulfonyl fluoride (B91410), that can form a covalent bond with a nearby nucleophilic amino acid residue on the target protein. acs.orgacs.orgEnables irreversible binding, which is useful for protein identification and pull-down experiments. acs.org

Elucidation of Broader Biological Pathways Modulated by Adenosine Analogues

Adenosine is a critical signaling molecule that regulates a vast array of physiological processes, including cardiovascular function, neurotransmission, and immune responses, primarily by activating its four G protein-coupled receptor subtypes. mdpi.comnih.gov Beyond receptor-mediated signaling, adenosine metabolism is also linked to fundamental intracellular pathways, such as energy homeostasis and epigenetic regulation through the S-adenosylmethionine (SAM)-dependent transmethylation cycle. nih.gov

The use of 2-ethynyladenosine as a metabolic label can provide profound insights into these pathways. By pulse-labeling nascent RNA with 2-EA and then performing sequencing (a technique sometimes called AIR-seq), researchers can map global changes in transcription and RNA decay in response to various stimuli. researchgate.net This can reveal how adenosine signaling impacts gene expression networks on a genome-wide scale.

Future studies could use 2-EA to investigate the dynamics of polyadenylation in specific cellular contexts, such as neuronal activation or immune cell differentiation, to understand how this post-transcriptional modification contributes to cellular function. researchgate.net Furthermore, by combining metabolic labeling with advanced proteomics, it may be possible to identify the full spectrum of proteins that interact with newly synthesized, adenosine-containing RNA, shedding light on the complex machinery that governs RNA processing, transport, and translation. This approach will help to connect the extracellular signaling roles of adenosine with its fundamental intracellular functions, providing a more holistic understanding of its importance in health and disease. mdpi.comnih.gov

Q & A

Q. What synthetic strategies are effective for preparing 2-[(Trimethylsilyl)ethynyl]adenosine, and how can yield and purity be optimized?

  • Methodological Answer : The synthesis typically involves protecting group chemistry and Sonogashira coupling. For example, trimethylsilyl (TMS)-protected alkynes can be introduced via palladium-catalyzed cross-coupling reactions. Key steps include:
  • Use of TrtCl (trityl chloride) for hydroxyl protection to prevent side reactions .
  • TBAF (tetrabutylammonium fluoride) for deprotection of silyl groups, ensuring high yields (e.g., 87% in similar adenosine derivatives) .
  • Purification via flash chromatography or HPLC to isolate the product.
    Optimization requires adjusting reaction time, temperature, and catalyst loading. For reproducibility, document reagent ratios and conditions meticulously .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 29Si^{29}\text{Si} NMR to confirm the TMS-ethynyl moiety and adenosine backbone. The 29Si^{29}\text{Si} signal near 0 ppm is diagnostic for trimethylsilyl groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ expected for C15_{15}H23_{23}N5_{5}O4_{4}Si).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 260 nm for adenosine analogs) to assess purity .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Store under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the silyl-ethynyl group .
  • Avoid prolonged exposure to moisture or acidic/basic conditions. Use anhydrous solvents (e.g., THF, DCM) during experiments .
  • Safety protocols: Wear PPE (gloves, goggles), use a fume hood, and follow hazard guidelines (e.g., H303, H313, H333 codes) .

Q. What are the key challenges in interpreting NMR data for this compound?

  • Methodological Answer :
  • The TMS group causes signal splitting in 1H^{1}\text{H} NMR (e.g., methyl protons as a singlet at ~0.3 ppm).
  • Spin-spin coupling between the ethynyl proton and adjacent carbons may complicate 13C^{13}\text{C} spectra. Use DEPT or HSQC to resolve ambiguities .
  • Compare with literature data for similar silyl-modified nucleosides to validate assignments .

Q. How can researchers validate the biological activity of this compound derivatives?

  • Methodological Answer :
  • Enzyme Assays : Test adenosine deaminase resistance by incubating with the enzyme and monitoring degradation via HPLC .
  • Receptor Binding Studies : Use radiolabeled ligands (e.g., 3H^3\text{H}-adenosine) in competitive binding assays. Calculate IC50_{50} values and compare to unmodified adenosine .

Advanced Research Questions

Q. How does the TMS-ethynyl group influence the compound’s pharmacokinetic properties compared to unmodified adenosine?

  • Methodological Answer :
  • Conduct in vitro metabolic stability assays in liver microsomes to measure half-life (t1/2t_{1/2}). The hydrophobic TMS group may reduce enzymatic degradation .
  • Compare logP values (via shake-flask method) to assess enhanced lipophilicity, which could improve membrane permeability .

Q. What statistical approaches are recommended for resolving contradictions in reported biological activities of analogs?

  • Methodological Answer :
  • Perform meta-analysis of published data, focusing on variables like assay conditions (pH, temperature) and cell lines used.
  • Apply ANOVA or t-tests to evaluate significance of differences. Use tools like GraphPad Prism for dose-response curve comparisons .

Q. How can computational modeling predict the impact of the TMS-ethynyl group on adenosine receptor binding?

  • Methodological Answer :
  • Use molecular docking (AutoDock Vina) to simulate interactions between the modified adenosine and receptor active sites (e.g., A2A_{2A}R).
  • Compare binding energies (ΔG) with unmodified adenosine to identify steric or electronic effects of the TMS group .

Q. What experimental designs are optimal for studying hydrolysis kinetics of the TMS-ethynyl moiety?

  • Methodological Answer :
  • Monitor degradation via 29Si^{29}\text{Si} NMR under varying pH (2–10) and temperatures (25–60°C).
  • Calculate rate constants (kk) using pseudo-first-order kinetics. Include Arrhenius plots to determine activation energy .

Q. How can researchers design structure-activity relationship (SAR) studies for TMS-ethynyl adenosine derivatives?

  • Methodological Answer :
  • Synthesize analogs with modified silyl groups (e.g., triethylsilyl, tert-butyldimethylsilyl) and compare bioactivity.
  • Use multivariate regression to correlate structural descriptors (e.g., logP, steric bulk) with activity data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.